Home > Products > Screening Compounds P52959 > synaptic vesicle membrane protein 2
synaptic vesicle membrane protein 2 - 148845-93-6

synaptic vesicle membrane protein 2

Catalog Number: EVT-1518668
CAS Number: 148845-93-6
Molecular Formula: C11H11NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Vesicle-associated membrane protein 2 is primarily found in the central nervous system and is expressed in various types of neurons. It belongs to a family of proteins known as synaptic vesicle glycoproteins, which includes other isoforms such as synaptic vesicle glycoprotein 2A, synaptic vesicle glycoprotein 2B, and synaptic vesicle glycoprotein 2C. These proteins are characterized by their transmembrane domains and are integral to the dynamics of synaptic vesicles, which transport neurotransmitters within neurons .

Synthesis Analysis

The synthesis of vesicle-associated membrane protein 2 involves several steps:

  1. Gene Expression: The gene encoding vesicle-associated membrane protein 2 is transcribed into messenger RNA in neuronal cells.
  2. Translation: This messenger RNA is translated into a polypeptide chain that undergoes post-translational modifications, including glycosylation, which is essential for its function and stability.
  3. Membrane Insertion: The nascent protein is inserted into the endoplasmic reticulum and later transported to the Golgi apparatus for further processing before being directed to synaptic vesicles.

Technical details regarding its synthesis often involve techniques such as reverse transcription polymerase chain reaction for gene expression analysis and Western blotting for protein detection .

Molecular Structure Analysis

Vesicle-associated membrane protein 2 has a distinctive molecular structure characterized by:

  • Transmembrane Domains: It consists of a transmembrane domain that anchors it to the synaptic vesicle membrane.
  • Extravesicular Domain: The extravesicular portion includes a soluble domain that features a highly conserved SNARE motif essential for interaction with other SNARE proteins during vesicular fusion.
  • Structural Dynamics: In solution, this protein exhibits intrinsic disorder but adopts a stable structure upon interaction with partner proteins like syntaxin-1A and synaptosome-associated protein 25, forming a four-helix bundle that drives membrane fusion .

Structural Data

  • Molecular Weight: Approximately 18 kDa.
  • Amino Acid Length: Composed of around 116 amino acids.
  • Structural Configuration: The three-dimensional structure has been elucidated through nuclear magnetic resonance spectroscopy and X-ray crystallography .
Chemical Reactions Analysis

Vesicle-associated membrane protein 2 participates in several critical chemical reactions:

  1. Vesicle Fusion: It forms complexes with syntaxin-1A and synaptosome-associated protein 25 to facilitate the fusion of synaptic vesicles with the plasma membrane.
  2. Calcium Binding: The interaction with calcium ions enhances its ability to mediate neurotransmitter release by promoting conformational changes necessary for fusion pore formation .

Technical details about these reactions often involve kinetic studies using fluorescence resonance energy transfer to observe conformational changes during the fusion process.

Mechanism of Action

The mechanism by which vesicle-associated membrane protein 2 operates can be summarized as follows:

  1. Complex Formation: Vesicle-associated membrane protein 2 binds to syntaxin-1A and synaptosome-associated protein 25 to form a stable SNARE complex.
  2. Membrane Docking: This complex docks at the presynaptic membrane, where it undergoes conformational changes triggered by calcium influx.
  3. Fusion Pore Formation: The conformational changes lead to the formation of a fusion pore through which neurotransmitters are released into the synaptic cleft .

Data on Mechanism

Studies have shown that depletion of vesicle-associated membrane protein 2 significantly impairs neurotransmitter recycling rates in neurons, indicating its essential role in maintaining synaptic transmission efficiency .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Vesicle-associated membrane protein 2 is soluble in aqueous solutions but interacts dynamically with lipid membranes.
  • Stability: Its stability is influenced by lipid composition in membranes, affecting its conformation and function.

Chemical Properties

  • Hydrophobicity: The transmembrane region is hydrophobic, facilitating its integration into lipid bilayers.
  • Binding Affinity: Exhibits high affinity for binding with other SNARE proteins and calcium ions during neurotransmitter release processes.

Relevant data indicate that alterations in lipid composition can significantly affect the functional dynamics of vesicle-associated membrane protein 2 during neurotransmission .

Applications

Vesicle-associated membrane protein 2 has several scientific applications:

  1. Neuroscience Research: It is studied extensively to understand mechanisms underlying neurotransmitter release and synaptic plasticity.
  2. Pharmacological Targets: Due to its role in neurotransmission, it serves as a potential target for drugs aimed at treating neurological disorders such as epilepsy and schizophrenia.
  3. Biotechnology: Its properties are leveraged in developing biosensors for monitoring neurotransmitter levels in real-time within neural circuits .
Introduction to Synaptic Vesicle Membrane Protein 2 (SV2)

Definition and Classification of SV2 in the Synaptic Vesicle Protein Family

Synaptic Vesicle Protein 2 (SV2) constitutes a family of integral membrane glycoproteins exclusively localized to secretory vesicles undergoing calcium-regulated exocytosis in neurons and endocrine cells. Structurally, SV2 proteins belong to the Major Facilitator Superfamily (MFS) of transporters, characterized by 12 transmembrane helices (TM), cytoplasmic N- and C-termini, and a large glycosylated luminal loop between TM7 and TM8 [1] [8]. This loop harbors at least three N-glycosylation sites modified with keratan sulfate chains, contributing significantly to the vesicular matrix structure [1] [3]. Unlike typical MFS transporters, SV2 proteins feature an extended cytoplasmic N-terminus containing endocytosis motifs and synaptotagmin-binding domains critical for synaptic function [3] [7].

Three paralogs exist in mammals:

  • SV2A: Ubiquitously expressed in all brain regions, endocrine tissues (e.g., pancreas), and neuromuscular junctions.
  • SV2B: Predominantly in excitatory neurons (e.g., cortex, hippocampus), retina, and developing kidneys.
  • SV2C: Restricted to evolutionarily ancient brain regions (striatum, midbrain) and dopaminergic neurons [1] [6] [9].

Table 1: Classification and Expression of Mammalian SV2 Isoforms

IsoformGene LocationPrimary Expression SitesKey Functional Associations
SV2AChromosome 1 (Human)All brain regions, endocrine cells, plateletsEpilepsy drug target, synaptic density marker
SV2BChromosome 15Cortex, hippocampus, retina, embryonic kidneysGlutamatergic synapses, photoreceptor function
SV2CChromosome 5Striatum, substantia nigra, dopaminergic neuronsDopamine release, Parkinson’s disease

Quantitatively, each synaptic vesicle contains ~5 copies of SV2 with minimal intervesicular variation, underscoring precise stoichiometric regulation [1] [8]. SV2 isoforms share ~60% sequence homology but exhibit distinct expression patterns during development and across neuronal subtypes, suggesting both redundant and isoform-specific roles [3] [10].

Historical Context: Discovery and Early Characterization of SV2

SV2 was first identified in 1985 through a monoclonal antibody screen against synaptic vesicles purified from the electric ray (Discopyge ommata). The antibody recognized an 80-kDa glycoprotein present on all synaptic vesicles, leading to its designation as Synaptic Vesicle Protein 2 [2] [8]. Initial biochemical studies confirmed its exclusive localization to secretory vesicles in neural and endocrine tissues, distinguishing it from constitutive trafficking machinery [3] [10].

cDNA cloning in the early 1990s revealed SV2’s structural resemblance to bacterial transporters, sparking hypotheses that it functioned as a neurotransmitter transporter [1] [8]. However, functional studies yielded contradictory results:

  • Failed transport assays: No direct evidence supported SV2-mediated transport of GABA, glutamate, or monoamines [4] [8].
  • Sugar transport discovery: Recombinant SV2A expressed in galactose-dependent yeast rescued growth by facilitating proton-gradient-dependent galactose uptake, suggesting potential transport activity during vesicle fusion [1].

A pivotal discovery emerged in 2004 when SV2A was identified as the binding target of the anti-epileptic drug levetiracetam, confirming its role in modulating neuronal excitability [1] [6]. Concurrently, SV2 was found to serve as a receptor for botulinum neurotoxin (BoNT), which exploits the luminal domain to enter neurons during vesicle recycling [1] [9]. Genetic knockout models further solidified SV2’s importance:

  • SV2A⁻/⁻ mice: Lethal seizures by postnatal day 21, reduced inhibitory neurotransmission [1] [4].
  • SV2B⁻/⁻ mice: Viable but exhibit retinal synaptic defects [10].

Evolutionary Significance of SV2 in Regulated Secretion

SV2 proteins represent a vertebrate-specific innovation in the regulation of synaptic exocytosis. While transporter-like proteins with limited homology exist in invertebrates (e.g., Drosophila CG14691), they lack the defining features of bona fide SV2: the large glycosylated luminal loop and extended cytoplasmic N-terminus [3] [8]. Phylogenetic analysis indicates SV2’s closest relatives are the solute carrier 22 (SLC22) transporters, suggesting evolutionary divergence from ancestral nutrient transporters [8] [9].

Key evolutionary milestones include:

  • Origin in early vertebrates: A single SV2-like gene (similar to SV2C) appears in cartilaginous fishes (e.g., sharks, rays), coinciding with the emergence of complex neural networks [3].
  • Gene duplication events: By the evolution of bony fishes, all three paralogs (SV2A/B/C) had emerged, enabling cell-type-specific regulation of secretion [3] [9]. Functional studies support subfunctionalization:
  • SV2A maintains basal neurotransmission.
  • SV2B modulates plasticity in excitatory circuits.
  • SV2C fine-tunes monoamine release [1] [9].

Table 2: Evolutionary Timeline of SV2 Family Expansion

Evolutionary StageSV2 Isoforms PresentFunctional Innovations
Invertebrates (e.g., C. elegans)SV2-like precursors (e.g., unc93b)Vesicular trafficking, no glycosylation
Cartilaginous fishes (e.g., sharks)Single SV2C-like proteinPrimitive calcium-regulated secretion
Bony vertebrates (e.g., teleost fish)SV2A, SV2B, SV2C paralogsIsoform-specific regulation of release probability

The acquisition of glycosylation sites in the luminal domain represents a critical adaptation, potentially stabilizing vesicular content or enabling extracellular interactions. In vertebrates, this domain mediates binding to laminin in the extracellular matrix, anchoring vesicles to active zones during exocytosis—a mechanism absent in invertebrates [3] [9]. This innovation likely contributed to the speed and precision of synaptic transmission in complex nervous systems.

SV2’s vertebrate-specific evolution underscores its role in advanced neural functions: modulating release probability, maintaining readily releasable vesicle pools, and enabling activity-dependent plasticity—features essential for learning, memory, and complex behaviors [3] [7].

Properties

CAS Number

148845-93-6

Product Name

synaptic vesicle membrane protein 2

Molecular Formula

C11H11NO2

Synonyms

synaptic vesicle membrane protein 2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.